molecular formula C32H48O6 B1254859 Alisol C monoacetate CAS No. 26575-93-9

Alisol C monoacetate

Cat. No.: B1254859
CAS No.: 26575-93-9
M. Wt: 528.7 g/mol
InChI Key: KOOCQNIPRJEMDH-QSKXMHMESA-N
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Mechanism of Action

Target of Action

Alisol C Monoacetate, a triterpenoid found in Alisma orientale, has been shown to have diverse biological activities . It has been found to be active against certain antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa . The compound has been proposed to interact with diverse protein targets, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .

Mode of Action

It is known that it interacts with its targets, leading to changes in cellular processes . For example, this compound has been shown to inhibit osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells .

Biochemical Pathways

This compound is believed to modulate several biochemical pathways. It has been suggested that it may modulate the PI3K-AKT and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has solubility in dmf, dmso, and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. It reduces trabecular bone loss and serum levels of a variety of cytokines, including TNF-α, IL-6, and IL-1β, in an ovariectomized rat model of osteoporosis when administered at doses of 1 and 2 mg/kg . It also reduces ear edema in a mouse model of delayed-type hypersensitivity .

Biochemical Analysis

Biochemical Properties

Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that this compound can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that this compound has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, this compound promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Alisol C monoacetate typically involves the extraction of Alisma orientale tubers using ethanol. The mixture is then subjected to microwave extraction to obtain the desired compound . Another method involves crushing the Ze Xie herbal material to obtain Ze Xie powder, which is then mixed with methyl tert-butyl ether and extracted using ultrasound .

Industrial Production Methods

Industrial production of this compound follows similar extraction methods but on a larger scale. The use of advanced extraction techniques such as microwave and ultrasound extraction ensures higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Alisol C monoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alisol C monoacetate stands out due to its specific molecular structure, which includes an epoxy group and an acetoxy group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCQNIPRJEMDH-QSKXMHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26575-93-9
Record name Alisol C 23-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALISOL C 23-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?

A1: this compound (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, this compound is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].

Q2: What biological activities have been reported for this compound?

A2: While this compound itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that this compound, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.

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